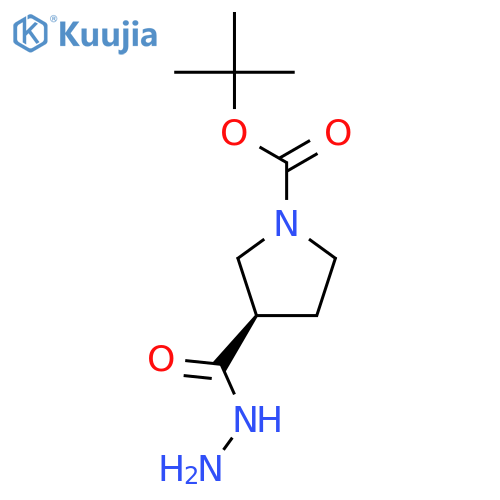Cas no 1407997-80-1 (tert-Butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate)

1407997-80-1 structure
商品名:tert-Butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
CAS番号:1407997-80-1
MF:C10H19N3O3
メガワット:229.276162385941
MDL:MFCD23106075
CID:3163360
PubChem ID:1514344
tert-Butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
- AS-51809
- (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide
- (R)-tert-Butyl3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
- SCHEMBL14743631
- PB36988
- CS-0048582
- AKOS025290352
- tert-butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-
- (3R)-1-Boc-3-(hydrazinecarbonyl)pyrrolidine
- P13591
- 1407997-80-1
- (R)-tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
-
- MDL: MFCD23106075
- インチ: InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m1/s1
- InChIKey: HFMHEXPZANOFSL-SSDOTTSWSA-N
- ほほえんだ: CC(C)(OC(N1CC[C@@H](C(NN)=O)C1)=O)C
計算された属性
- せいみつぶんしりょう: 229.14264148Da
- どういたいしつりょう: 229.14264148Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 84.7Ų
tert-Butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121450-250MG |
tert-butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
1407997-80-1 | 97% | 250MG |
¥ 2,019.00 | 2023-04-06 | |
| Chemenu | CM294348-250mg |
(R)-tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
1407997-80-1 | 95% | 250mg |
$432 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119222-250mg |
tert-Butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
1407997-80-1 | 98+% | 250mg |
¥2643.00 | 2023-11-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121450-1G |
tert-butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
1407997-80-1 | 97% | 1g |
¥ 5,042.00 | 2023-04-06 | |
| eNovation Chemicals LLC | D499261-500MG |
tert-butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
1407997-80-1 | 97% | 500mg |
$545 | 2024-07-21 | |
| eNovation Chemicals LLC | D499261-10G |
tert-butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
1407997-80-1 | 97% | 10g |
$4190 | 2024-07-21 | |
| eNovation Chemicals LLC | D499261-1g |
tert-butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
1407997-80-1 | 97% | 1g |
$825 | 2025-02-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121450-100mg |
tert-butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
1407997-80-1 | 97% | 100mg |
¥1260.0 | 2024-04-24 | |
| eNovation Chemicals LLC | D499261-5g |
tert-butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
1407997-80-1 | 97% | 5g |
$2700 | 2025-02-26 | |
| eNovation Chemicals LLC | D499261-10g |
tert-butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
1407997-80-1 | 97% | 10g |
$4190 | 2025-02-26 |
tert-Butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate 関連文献
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
1407997-80-1 (tert-Butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate) 関連製品
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1407997-80-1)tert-Butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

清らかである:99%
はかる:1g
価格 ($):673.0